2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide
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Overview
Description
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as histone deacetylase (HDAC) and tyrosine kinases, which play crucial roles in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide
- N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-Nitrophenyl)acetohydrazonoyl bromide derivatives
Uniqueness
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide is unique due to the presence of both the thiadiazole ring and the difluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit multiple molecular targets also sets it apart from other similar compounds .
Properties
CAS No. |
585570-24-7 |
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Molecular Formula |
C10H6F2N4O2S |
Molecular Weight |
284.24 g/mol |
IUPAC Name |
2,6-difluoro-N-(1,3,4-thiadiazol-2-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C10H6F2N4O2S/c11-5-2-1-3-6(12)7(5)8(17)14-9(18)15-10-16-13-4-19-10/h1-4H,(H2,14,15,16,17,18) |
InChI Key |
JCLQDWVAFWLIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NN=CS2)F |
Origin of Product |
United States |
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